molecular formula C17H13N3O2 B14190323 4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one CAS No. 833479-74-6

4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one

Cat. No.: B14190323
CAS No.: 833479-74-6
M. Wt: 291.30 g/mol
InChI Key: VNMFKCOIRMWEAN-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline ring. The presence of a methoxyphenyl group further enhances its chemical properties and potential applications. This compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methoxyaniline with hydrazinecarbothioamide to form N-(4-methoxyphenyl)hydrazinecarbothioamide. This intermediate is then acylated to produce 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, which undergoes cyclization to yield the desired pyrazoloisoquinoline compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloisoquinolines, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities, which are being explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific chemical and physical properties

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 3-(4-Methoxyphenyl)-2-(phenylamino)isoquinolin-1(2H)-one
  • 1-(4-Methoxyphenyl)-1,5,6,10b-tetrahydro-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl

Uniqueness

Compared to similar compounds, 4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one stands out due to its unique structural features and diverse biological activities. Its fused pyrazole and isoquinoline rings provide a distinct scaffold that can be modified to enhance its chemical properties and therapeutic potential .

Properties

CAS No.

833479-74-6

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinolin-5-one

InChI

InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-16-15(10-18-19-16)13-4-2-3-5-14(13)17(20)21/h2-10H,1H3,(H,18,19)

InChI Key

VNMFKCOIRMWEAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=NN3)C4=CC=CC=C4C2=O

Origin of Product

United States

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